molecular formula C20H22O2 B2816586 (2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 356792-49-9

(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B2816586
CAS No.: 356792-49-9
M. Wt: 294.394
InChI Key: KDAUHYVKOKBCPE-VGOFMYFVSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-ethoxyphenyl group at the carbonyl-terminated aromatic ring and a 4-isopropylphenyl group at the vinyl-linked aromatic ring (Figure 1). The ethoxy (–OCH₂CH₃) and isopropyl (–CH(CH₃)₂) substituents confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-4-22-19-12-10-18(11-13-19)20(21)14-7-16-5-8-17(9-6-16)15(2)3/h5-15H,4H2,1-3H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAUHYVKOKBCPE-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is C20H22O2, with a molecular weight of 294.39 g/mol. The compound features a conjugated double bond system, which is crucial for its reactivity and interaction with biological targets. Its structure can be represented as follows: 2E 1 4 Ethoxyphenyl 3 4 propan 2 yl phenyl prop 2 en 1 one\text{ 2E 1 4 Ethoxyphenyl 3 4 propan 2 yl phenyl prop 2 en 1 one}

Anticancer Activity

Several studies have highlighted the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of cell cycle progression. For instance, chalcones have been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as glycogen synthase kinase 3 beta (GSK-3β) .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities, which help mitigate oxidative stress in biological systems. This property is significant for developing therapeutic agents aimed at preventing or treating conditions related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This activity could be beneficial in treating inflammatory diseases and conditions.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with enhanced properties. For example, chalcones have been utilized in synthesizing organic light-emitting diodes (OLEDs) due to their photophysical properties.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the synthesis and application of chalcone derivatives:

StudyFindings
Investigated the synthesis of various chalcone derivatives, including this compound, demonstrating its potential as an anticancer agent through apoptosis induction.
Evaluated the antioxidant properties of chalcones, noting their effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro.
Explored the anti-inflammatory effects of chalcone derivatives, highlighting their ability to downregulate inflammatory cytokines in animal models.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chalcones are structurally diverse, with bioactivity heavily dependent on substituent patterns. Below is a comparison of the target compound with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Chalcone Derivatives
Compound Name Substituent A (Carbonyl Side) Substituent B (Vinyl Side) Key Properties Biological Activity Source
Target Compound 4-Ethoxy (–OCH₂CH₃) 4-Isopropyl (–CH(CH₃)₂) Not explicitly reported Not specified
(8h) () 4-Ethoxy 4-Phenyl-1,2,3-triazolylbutoxy Yield: 83% Antifungal (inferred)
PAAPE () 4-Ethoxy Phenyl N/A Strong SPIKE protein interaction
(2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one () 4-Hydroxy (–OH) 4-Isopropyl Higher polarity Potential antioxidant activity
LabMol-67 () 4-Piperidinyl 3-Nitrophenyl Melting point: 181°C Antitubercular
(2E)-3-(4-Chlorophenyl)-1-{4-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one () 4-Chloro 7-Chloroquinolinyl Yield: 72%, m.p. 204–205°C Antimalarial/anticancer
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (–OCH₂CH₃) in the target compound is electron-donating, enhancing resonance stabilization of the enone system compared to electron-withdrawing groups like nitro (–NO₂) or chloro (–Cl) in analogs (e.g., LabMol-67, ). This may influence redox activity and binding affinity in biological systems .
  • Steric Effects : The bulky isopropyl group at the vinyl-side aromatic ring may hinder π-π stacking interactions compared to smaller substituents (e.g., phenyl in PAAPE, ).

Physicochemical Properties

  • Synthetic Feasibility : Chalcones with ethoxy groups (e.g., compound 8h in ) exhibit moderate-to-high yields (83%), indicating feasible synthesis under standard Claisen-Schmidt conditions .
  • Thermal Stability: Derivatives with electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) typically exhibit lower melting points than halogenated analogs. For example, (E)-3-(4-dimethylaminophenyl)-1-(4-trifluoromethylphenyl)prop-2-en-1-one () melts at 141–145°C, whereas chloro-substituted chalcones () melt above 200°C .
Antimicrobial and Antiviral Effects :
  • In contrast, hydroxyl-substituted analogs () may exhibit antioxidant or antifungal activity due to increased hydrogen-bonding capacity .
Anticancer and Antiparasitic Activity :
  • Quinoline-hybridized chalcones () show potent antimalarial activity (MIC values <1 µg/mL), attributed to the chloro-quinoline moiety’s DNA intercalation ability .

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of organic compounds characterized by the presence of two aromatic rings connected by an α,β-unsaturated carbonyl system. This specific compound features an ethoxy group on one phenyl ring and an isopropyl group on the other, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Chalcones have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The biological mechanisms through which this compound exerts its effects include:

  • Cell Cycle Arrest : Research indicates that chalcones can induce cell cycle arrest at various phases. For instance, they have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption in cancer cells .
  • Induction of Apoptosis : Several studies have demonstrated that chalcones can promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. For example, they may enhance the expression of Bax while reducing Bcl-2 levels, leading to increased caspase activation and subsequent cell death .

Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against a range of pathogens. The compound has been tested against various bacteria and fungi, showing promising results in inhibiting growth and viability. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Properties : A study investigated the effects of this compound on human cancer cell lines. The findings indicated that treatment led to significant reductions in cell proliferation and induced apoptosis through the activation of caspases .
  • Antimicrobial Efficacy : In another study, this chalcone was tested against Gram-positive and Gram-negative bacteria. The results showed a notable inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis

The biological activity of this compound can be compared with other related chalcones:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
(2E)-1-(4-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneStructureModerateHigh
(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneStructureHighModerate

This table illustrates how variations in substituents on the phenyl rings can influence the biological activities of chalcones.

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